molecular formula C14H18O3 B1390688 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid CAS No. 869947-98-8

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid

Cat. No. B1390688
M. Wt: 234.29 g/mol
InChI Key: YMERGXVWLWRYGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid” is not available in the sources I found .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • The synthesis of compounds related to 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid has been a focus in efforts toward the total synthesis of complex molecules like elisabethin A. Studies on crystal structures of related compounds offer insights into their molecular configurations and potential applications in material science (Kaiser, Weil, Gärtner, & Enev, 2023).

2. Biological and Medicinal Applications

3. Material Science and Organic Synthesis

  • Research in material science and organic synthesis involving tetrahydronaphthalene derivatives, closely related to the compound , has been conducted. This includes the development of new synthetic pathways and the exploration of their properties in various applications (Mane, Kadam, & Salunkhe, 1999; Wang, Davis, Gao, & Zheng, 2014).

4. Molecular Imaging and Diagnostic Applications

  • Some studies have focused on the synthesis of fluorine-18-labeled analogues of compounds structurally similar to 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)butanoic acid for use in PET imaging. This highlights the potential of these compounds in diagnostic imaging and molecular medicine (Wang, Davis, Gao, & Zheng, 2014).

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMERGXVWLWRYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672528
Record name 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6,7,8-Tetrahydro-2-naphthalenyloxy)butanoic acid

CAS RN

869947-98-8
Record name 2-[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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